molecular formula C31H52N+ B14655750 N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium CAS No. 47707-00-6

N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium

Cat. No.: B14655750
CAS No.: 47707-00-6
M. Wt: 438.8 g/mol
InChI Key: ROWWBWRLGBCCJB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium is an organic compound that belongs to the class of quaternary ammonium compounds It is characterized by the presence of a naphthalene ring attached to a long alkyl chain, which imparts unique chemical and physical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium typically involves the quaternization of N,N-dimethyl-1-naphthylamine with an appropriate alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The general reaction scheme is as follows:

    Starting Materials: N,N-Dimethyl-1-naphthylamine and an alkyl halide (e.g., octadecyl bromide).

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as acetonitrile or dichloromethane, at elevated temperatures (50-80°C) to facilitate the quaternization process.

    Purification: The resulting quaternary ammonium salt is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium undergoes various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form dihydronaphthalene derivatives.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Various substituted quaternary ammonium salts.

Scientific Research Applications

N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium has diverse applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its antimicrobial properties and potential use in disinfectants.

    Medicine: Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.

    Industry: Utilized in the formulation of surfactants and detergents.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium involves its interaction with biological membranes and cellular components. The long alkyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the quaternary ammonium group can interact with negatively charged cellular components, further enhancing its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1-naphthylamine: A precursor in the synthesis of N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium.

    N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine: Another quaternary ammonium compound with a similar structure.

Uniqueness

This compound is unique due to its long alkyl chain, which imparts distinct physicochemical properties and enhances its ability to interact with biological membranes. This makes it particularly effective as an antimicrobial agent and a phase transfer catalyst.

Properties

CAS No.

47707-00-6

Molecular Formula

C31H52N+

Molecular Weight

438.8 g/mol

IUPAC Name

dimethyl-(naphthalen-1-ylmethyl)-octadecylazanium

InChI

InChI=1S/C31H52N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27-32(2,3)28-30-25-22-24-29-23-19-20-26-31(29)30/h19-20,22-26H,4-18,21,27-28H2,1-3H3/q+1

InChI Key

ROWWBWRLGBCCJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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